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Compound of Interest

Compound Name:
(R)-Tetrahydro-2H-pyran-2-

carbaldehyde

Cat. No.: B12982940

Get Quote

Executive Summary
(R)-Tetrahydro-2H-pyran-2-carbaldehyde (also referred to as (R)-2-formyltetrahydropyran) is

a pivotal chiral intermediate in the synthesis of complex polyketides, marine macrolides (e.g.,

Halichondrin B analogs like Eribulin), and specific ionophore antibiotics.[1] Its value lies in the

pre-installed stereocenter adjacent to the ethereal oxygen, which mimics the pyranose rings of

carbohydrates but lacks the anomeric instability of sugars.

However, this molecule presents a significant technical challenge: configurational instability. As

an

-chiral aldehyde, it is prone to racemization (epimerization) under basic or acidic conditions,
and even on silica gel. This guide outlines the rigorous protocols required to synthesize,
handle, and utilize this building block without compromising its enantiopurity.

Structural Integrity & Stereochemical Challenges
The Epimerization Trap
The
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-proton at C2 is acidified by the adjacent carbonyl group and the inductive effect of the ring
oxygen. Deprotonation leads to an enolate intermediate, destroying the stereocenter. Upon
reprotonation, a racemic mixture or the thermodynamically preferred isomer (often equatorial)
is formed.

Risk Factors:

Bases: Amine bases (Et

N, DBU) can trigger epimerization at room temperature.

Chromatography: Acidic sites on silica gel can catalyze enolization.

Storage: Spontaneous oxidation to the carboxylic acid or trimerization occurs upon

exposure to air.

Critical Properties (Reference Data)
Property Data Notes

CAS Number 19611-45-1

Refers to the generic/racemic

structure. Chiral forms are

often custom-synthesized.

Formula

C

H

O

MW: 114.14 g/mol

Physical State Colorless liquid Pungent, aldehyde odor.[2]

Stability Low

Store at -20°C under Argon.

Use immediately after

preparation.

QC Checkpoint Validate at Alcohol Stage

Due to aldehyde instability,

optical rotation is best

measured on the stable

alcohol precursor.
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Validated Synthetic Workflows
The most robust route to enantiopure (R)-tetrahydro-2H-pyran-2-carbaldehyde is not direct

synthesis, but rather the oxidation of its stable alcohol precursor, (R)-tetrahydro-2H-pyran-2-

methanol. The alcohol is obtained via enzymatic kinetic resolution.

The "Gold Standard" Route: Enzymatic Resolution &
Oxidation
This protocol ensures high enantiomeric excess (ee > 98%) and scalability.

Step 1: Enzymatic Kinetic Resolution
Starting Material: (±)-(3,4-Dihydro-2H-pyran-2-yl)methanol (commercial or from acrolein dimer).

Reagent: Porcine Pancreatic Lipase (PPL) or Pseudomonas fluorescens lipase.

Acyl Donor: Vinyl acetate.

Mechanism: The lipase selectively acetylates the (R)-enantiomer (or hydrolyzes the (R)-

acetate, depending on the specific enzyme strain preference; PPL typically hydrolyzes the

(R)-ester faster).

Result: Separation of (R)-alcohol and (S)-acetate.

Step 2: Hydrogenation
Substrate: (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol.

Conditions: H

(1 atm), 10% Pd/C, MeOH, RT, 4 hours.

Outcome: Quantitative conversion to (R)-tetrahydro-2H-pyran-2-methanol.

QC Checkpoint: Measure

.[3] (Lit. value for dihydro precursor is approx. -74.6°; the tetrahydro derivative will have a
distinct rotation that must be consistent batch-to-batch).
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Step 3: Swern Oxidation (The Critical Step)
To avoid over-oxidation to the acid or epimerization, a Swern oxidation at -78°C is mandatory.

Protocol:

Activation: To a flame-dried flask under Ar, add oxalyl chloride (1.5 equiv) in dry DCM. Cool

to -78°C. Add DMSO (3.0 equiv) dropwise. Stir 15 min.

Addition: Cannulate a solution of (R)-tetrahydro-2H-pyran-2-methanol (1.0 equiv) in DCM

slowly down the side of the flask. Maintain -78°C. Stir 30 min.

Termination: Add Et

N (5.0 equiv) dropwise. Crucial: Stir at -78°C for 10 min, then allow to warm to 0°C over 20
min.

Workup: Quench with saturated NH

Cl. Extract with Et

O.

Purification: Do NOT use silica gel. Use rapid filtration through a short pad of neutral alumina

or use crude in the next step immediately.

Visualizing the Workflow
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Caption: Figure 1. The recommended synthetic pathway emphasizes the stability of the alcohol

intermediate. The aldehyde is generated only when needed.

Strategic Reactivity & Applications
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Once generated, the aldehyde must be reacted immediately. The choice of reagent is dictated

by the need to preserve the

-chiral center.

Olefination (Wittig/HWE)
The Problem: Standard Wittig conditions using strong bases (n-BuLi) or thermodynamic

equilibration will racemize the aldehyde.

The Solution:

Z-Selective: Use Still-Gennari phosphonates (KHMDS, -78°C) or salt-free ylides generated

with NaHMDS at low temperature.

E-Selective: Use stabilized ylides in refluxing DCM (mildly basic, but usually fast enough

to compete with epimerization if the ylide is reactive).

Protocol Note: Pre-mix the base and phosphonium salt to generate the ylide before adding

the aldehyde at -78°C.

Reductive Amination
Ideal for introducing nitrogen functionality (e.g., for receptor agonists).

Conditions: Aldehyde + Amine + NaBH(OAc)

in DCE.

Why: The slightly acidic conditions of NaBH(OAc)

are well-tolerated, and the iminium ion forms quickly, locking the stereochemistry before
reduction.

Nucleophilic Addition
Grignard/Lithium Reagents: High risk of epimerization.

Alternative: Use organozinc or organotitanium reagents which are less basic and more

chelation-controlled (Cram-chelate model), often enhancing diastereoselectivity.
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Reactivity Decision Tree
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Caption: Figure 2. Divergent synthesis options. Green paths indicate high stereochemical

fidelity; yellow requires strict temperature control.

Handling & Storage (SOP)
Storage: The aldehyde is not shelf-stable for long periods. Store the alcohol precursor. If the

aldehyde must be stored, keep as a frozen benzene solution at -20°C under Argon.

Purification: Avoid silica gel chromatography. If purification is necessary, use neutral alumina

(Grade III) with rapid elution (Hexanes/EtOAc).

Analysis: Do not rely on standard HPLC on silica columns. Use Chiral GC or NMR with a

chiral shift reagent (e.g., Eu(hfc)

) to determine ee%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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